molecular formula C13H16N2O2S B2936405 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid CAS No. 717865-09-3

3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid

Cat. No.: B2936405
CAS No.: 717865-09-3
M. Wt: 264.34
InChI Key: JUTALSFGQMPUPH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Carboxylic Acid Functionalization

The terminal carboxylic acid group enables classical acid-derived transformations:

Esterification

Reacts with alcohols under acidic or coupling conditions to form esters. For example, reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative .

Example Reaction:
C13H16N2O2S+CH3OHH+C14H18N2O2S+H2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}+\text{H}_2\text{O}

Amidation

Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) produces amides. This is critical for modifying bioavailability in pharmaceutical applications .

Thioether Reactivity

The sulfur atom in the thioether linkage participates in redox and substitution reactions:

Oxidation

Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives. Sulfoxidation occurs selectively under mild conditions .

Reactivity Comparison:

Oxidizing AgentProductSelectivityReference
H₂O₂ (30%)SulfoxideHigh
mCPBASulfoneModerate

Nucleophilic Substitution

The thioether’s sulfur can undergo alkylation or arylation. For instance, reaction with α-haloamides in basic conditions generates S-alkylated products .

Benzimidazole Modifications

The 1-isopropyl-benzimidazole core undergoes electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

Nitration or halogenation occurs at the electron-rich C-5/C-6 positions of the benzimidazole ring. Chlorination with NCS (N-chlorosuccinimide) yields 5-chloro derivatives .

Example:
C13H16N2O2S+NCSC13H15ClN2O2S+Succinimide\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}+\text{NCS}\rightarrow \text{C}_{13}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}+\text{Succinimide}

Metal Coordination

The benzimidazole nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic or biological activity .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from related benzimidazole-thioether derivatives:

CompoundKey Reactivity DifferencesReference
2-(1-Isopropylbenzimidazolyl)thioacetic acidHigher esterification efficiency due to shorter chain
3-(Benzothiazolyl)propanoic acidEnhanced electrophilic substitution at sulfur
5-(Isopropyl)-2-thiophenecarboxylic acidPreferential thiophene ring oxidation

Key Research Findings

  • Esterification Efficiency : Methyl ester formation achieves >85% yield under reflux .

  • Sulfoxide Stability : The sulfoxide derivative shows reduced hydrolytic degradation compared to the parent thioether .

  • Biological Relevance : S-alkylated analogs exhibit enhanced binding to kinase targets (e.g., PI3K-C2α) .

Comparison with Similar Compounds

Biological Activity

3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is an organic compound with a unique structure that includes a benzimidazole moiety linked to a propanoic acid via a thioether bond. Its molecular formula is C₁₃H₁₆N₂O₂S, with a molecular weight of approximately 264.34 g/mol. This compound has garnered attention in scientific research due to its potential biological activities.

Structural Characteristics

The structural features of this compound contribute significantly to its biological properties. The presence of the isopropyl group enhances lipophilicity, which may improve its interaction with various biological targets. The compound's thioether linkage is particularly noteworthy, as it can influence pharmacokinetics and pharmacodynamics.

Property Details
Molecular FormulaC₁₃H₁₆N₂O₂S
Molecular Weight264.34 g/mol
Structural FeaturesBenzimidazole moiety, thioether linkage

Biological Activities

Research indicates that compounds containing benzimidazole derivatives often exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetyl-CoA carboxylase (ACC), which is involved in lipid metabolism. This inhibition could have implications for obesity and metabolic disorders .
  • Anticancer Properties : Preliminary studies suggest that derivatives of benzimidazole can induce apoptosis in cancer cells, indicating potential use in cancer therapy.

Study on ACC Inhibition

A study exploring the effects of various benzimidazole derivatives on ACC revealed that certain compounds significantly reduced fatty acid synthesis in HepG2 cells. The results indicated that this compound could potentially serve as a therapeutic agent for conditions related to dyslipidemia and obesity .

Antimicrobial Activity Assessment

In another study, derivatives similar to this compound were synthesized and tested for antimicrobial activity. Some exhibited notable effects against various pathogens, highlighting the compound's potential in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's lipophilicity allows it to penetrate cell membranes effectively, facilitating interaction with intracellular targets.
  • Enzyme Modulation : By inhibiting key enzymes like ACC, it alters metabolic pathways associated with fatty acid synthesis and energy metabolism.
  • Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Properties

IUPAC Name

3-(1-propan-2-ylbenzimidazol-2-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9(2)15-11-6-4-3-5-10(11)14-13(15)18-8-7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTALSFGQMPUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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